molecular formula C15H11ClN2 B2536043 2-chloro-4,5-diphenyl-1H-imidazole CAS No. 49855-38-1

2-chloro-4,5-diphenyl-1H-imidazole

Cat. No. B2536043
CAS RN: 49855-38-1
M. Wt: 254.72
InChI Key: OFVYWCNMQQRVAJ-UHFFFAOYSA-N
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Description

2-chloro-4,5-diphenyl-1H-imidazole is an organochlorine compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives, including this compound, can be synthesized through various methods. One such method involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Other methods include the Van Leusen Imidazole Synthesis, the Van Leusen Three-Component Reaction, and a [3 + 2] cycloaddition reaction .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . In the case of this compound, two phenyl substituents are present .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Various chemical reactions involving imidazole have been reported, including a ketone oxidation followed by imidazole condensation with aldehydes .


Physical And Chemical Properties Analysis

This compound is a white, crystalline solid with a molecular weight of 365. It has a melting point of 160 °C and a boiling point of 400 °C.

Scientific Research Applications

Corrosion Inhibition

"2-chloro-4,5-diphenyl-1H-imidazole" derivatives have been studied for their corrosion inhibition properties. Research by Ouakki et al. (2019) on the inhibitory action of two imidazole derivatives on mild steel corrosion in sulfuric acid medium shows that these compounds can significantly prevent corrosion, reaching inhibition efficiency of up to 96% (Ouakki et al., 2019). Similarly, Singh et al. (2017) explored novel imidazole derivatives as corrosion inhibitors for J55 steel, finding an inhibition efficiency of 93% at certain concentrations, highlighting the potential of these compounds in protecting metals in corrosive environments (Singh et al., 2017).

Synthesis and Crystal Structure

The compound has also been used in synthesis and crystal structure studies. Saberi et al. (2009) reported on the microwave-assisted synthesis and crystal structure of a related compound, showcasing the effectiveness of microwave irradiation in the synthesis process and providing insights into its structural characteristics (Saberi et al., 2009).

Antifungal Applications

Research on the structure and properties of "this compound" derivatives has also explored their potential in medicinal chemistry. For example, studies on clotrimazole, a compound with a similar imidazole base, have provided valuable insights into its antifungal properties and structural characteristics, which could inform the development of new antifungal agents (Song & Shin, 1998).

Novel Chemotherapies

In the quest for new treatments for tropical diseases, Navarro et al. (2000) synthesized metal complexes with "this compound" derivatives, indicating their potential application in developing novel metal-based chemotherapy against tropical diseases (Navarro et al., 2000).

Ferroelectric and Antiferroelectric Materials

Horiuchi et al. (2012) demonstrated the potential of imidazole-based molecules, including those with similar structures to "this compound," in the development of lead- and rare-metal-free ferroelectric devices due to their high electric polarization and thermal robustness (Horiuchi et al., 2012).

Safety and Hazards

When handling 2-chloro-4,5-diphenyl-1H-imidazole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future directions of 2-chloro-4,5-diphenyl-1H-imidazole could involve further exploration of its potential uses in drug development.

Relevant Papers The paper “Synthesis and therapeutic potential of imidazole containing compounds” provides a comprehensive review of the synthesis and potential applications of imidazole and its derivatives . Another paper, “Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate”, discusses the synthesis of an imidazole derivative and its characterization .

properties

IUPAC Name

2-chloro-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVYWCNMQQRVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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